molecular formula C15H18FN5O3 B2354150 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea CAS No. 1021214-56-1

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea

Cat. No.: B2354150
CAS No.: 1021214-56-1
M. Wt: 335.339
InChI Key: NOLYGEZVJJBZKM-UHFFFAOYSA-N
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Description

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a fluorophenyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of condensation reactions involving methoxy-substituted precursors. The aminoethyl group is then introduced through nucleophilic substitution reactions. Finally, the fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom.

    1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3/c1-23-13-9-12(20-15(21-13)24-2)17-6-7-18-14(22)19-11-5-3-4-10(16)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLYGEZVJJBZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=CC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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